N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE
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Overview
Description
N-[benzotriazol-1-yl(phenyl)methyl]benzamide is a chemical compound with the molecular formula C20H16N4O. It is known for its versatile applications in various fields, including pharmaceuticals, material science, and organic synthesis. The compound is characterized by the presence of a benzotriazole group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[benzotriazol-1-yl(phenyl)methyl]benzamide typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-[benzotriazol-1-yl(phenyl)methyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[benzotriazol-1-yl(phenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole group can be substituted with other nucleophiles, such as amines or alcohols, under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Allyl samarium bromide is commonly used for substitution reactions.
Oxidation: Potassium permanganate in an acidic medium is used for oxidation.
Reduction: Sodium borohydride in methanol is used for reduction.
Major Products
The major products formed from these reactions include substituted benzamides, oxidized derivatives, and various heterocyclic compounds .
Scientific Research Applications
N-[benzotriazol-1-yl(phenyl)methyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[benzotriazol-1-yl(phenyl)methyl]benzamide involves its interaction with specific molecular targets. The benzotriazole group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
- N-(1H-Benzotriazol-1-ylphenylmethyl)benzamide
Uniqueness
N-[benzotriazol-1-yl(phenyl)methyl]benzamide stands out due to its unique combination of a benzotriazole group and a benzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)22-23-24/h1-14,19H,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQZKAOOILSOOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395614 |
Source
|
Record name | N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117067-48-8 |
Source
|
Record name | N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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